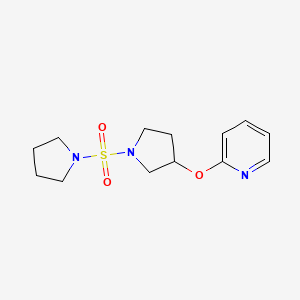
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicine. This compound is a morpholine derivative that has been synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves the selective inhibition of a specific enzyme called dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. By inhibiting DHODH, 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine can effectively halt the growth of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects:
In preclinical studies, 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine in lab experiments is its selectivity for DHODH, which allows for specific inhibition of this enzyme without affecting other cellular processes. Additionally, this compound has good solubility in water and other common solvents, making it easy to use in various experimental settings. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in in vivo studies.
Direcciones Futuras
There are several future directions for research on 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other anti-cancer agents. Additionally, this compound could be explored for its potential use in treating other inflammatory diseases beyond rheumatoid arthritis. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves the reaction of cyclopropylamine with 5-fluorosulfonyloxypyridine-3-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with morpholine to yield the final product. This synthesis method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has potential applications in scientific research due to its ability to selectively inhibit a specific enzyme. This enzyme is involved in the growth and proliferation of cancer cells, and its inhibition has been shown to have anti-tumor effects in preclinical studies. Additionally, this compound has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O5S/c14-22(18,19)21-11-5-10(6-15-7-11)13(17)16-3-4-20-8-12(16)9-1-2-9/h5-7,9,12H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQTEUZWIPZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2C(=O)C3=CC(=CN=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
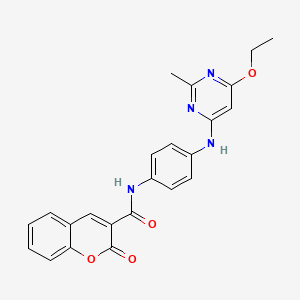
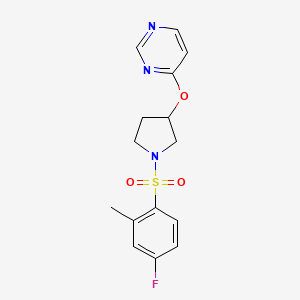
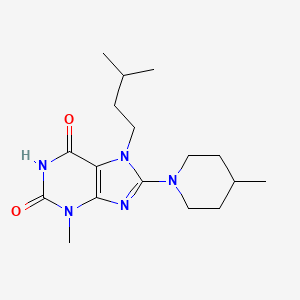
![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)
![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)
![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)
![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)
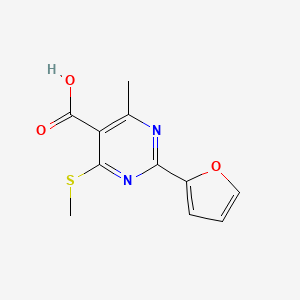

![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2535009.png)
